molecular formula C26H28BrNO7 B11215195 Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11215195
M. Wt: 546.4 g/mol
InChI Key: WUGVLSQSQVKIPZ-UHFFFAOYSA-N
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Description

Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with bromine, hydroxy, and methoxy groups, as well as ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can result in a variety of substituted dihydropyridine compounds.

Scientific Research Applications

Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

Uniqueness

Diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives

Properties

Molecular Formula

C26H28BrNO7

Molecular Weight

546.4 g/mol

IUPAC Name

diethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28BrNO7/c1-5-34-25(30)19-14-28(13-16-7-9-18(32-3)10-8-16)15-20(26(31)35-6-2)23(19)17-11-21(27)24(29)22(12-17)33-4/h7-12,14-15,23,29H,5-6,13H2,1-4H3

InChI Key

WUGVLSQSQVKIPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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